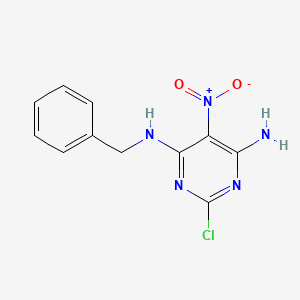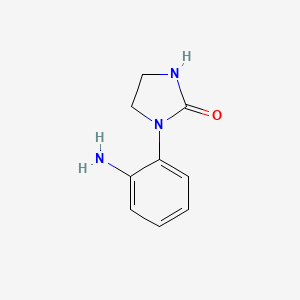
1-(2-Aminophenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)imidazolidin-2-one is a chemical compound that is part of the imidazolidin-2-one family . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research. One of the most common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . More recently, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO 2 .Molecular Structure Analysis
The molecular structure of 1-(2-Aminophenyl)imidazolidin-2-one consists of a five-membered ring with two nitrogen atoms and a carbonyl group . The empirical formula is C9H11N3O, and the molecular weight is 177.20 .Chemical Reactions Analysis
Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, they can be transformed into a broad variety of complex structures . They are also used as chiral auxiliaries for asymmetric transformations .Physical And Chemical Properties Analysis
1-(2-Aminophenyl)imidazolidin-2-one is a colorless to off-white liquid . Its empirical formula is C9H11N3O, and it has a molecular weight of 177.20 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Stereochemistry and Skeletal Modifications : Imidazolidin-4-ones, closely related to 1-(2-Aminophenyl)imidazolidin-2-one, have been extensively studied for their unique stereochemical properties and applications in skeletal modifications of bioactive oligopeptides. They serve as proline surrogates or for protecting the N-terminal amino acid against enzyme-catalyzed hydrolysis. A study demonstrated unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007).
Gold-Catalyzed Synthesis : Another study showcases the solid phase synthesis of a small library of imidazolidin-2-ones using gold catalysis. This approach is noted for its high chemo- and regioselectivity, demonstrating the compound's versatility in generating drug-like heterocycles (La-Venia et al., 2016).
Pharmacological Applications
Antimalarial and Antiproliferative Activities : Derivatives of imidazolidin-4-ones have shown a range of biological activities, including antimalarial and antiproliferative effects. Their widespread structural motif in natural products and pharmaceuticals emphasizes their importance in drug development (Xu et al., 2010).
Antinociceptive Effects : Specific hydantoin derivatives, another class of compounds related to imidazolidin-2-ones, exhibit significant antinociceptive effects in mice, suggesting their potential for developing new analgesics (Queiroz et al., 2015).
Materials Science Applications
- Corrosion Inhibition : The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting materials from degradation (Cruz et al., 2004).
Direcciones Futuras
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Therefore, the development of sustainable and more efficient protocols for the synthesis of these heterocycles is a promising area of future research .
Propiedades
IUPAC Name |
1-(2-aminophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCFTKQSBOKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
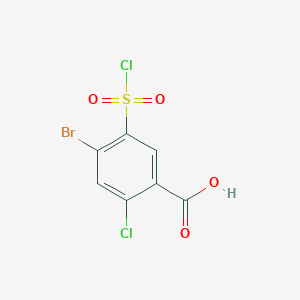
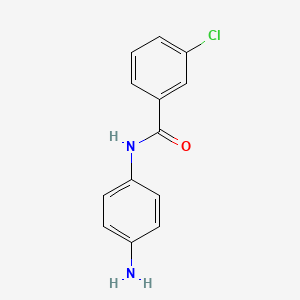
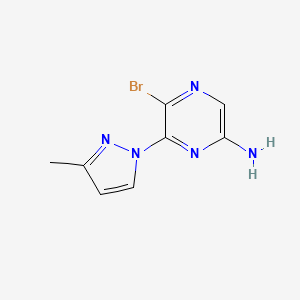
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
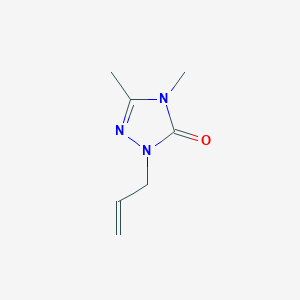
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)
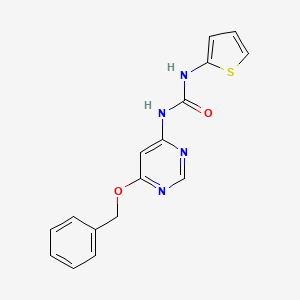
![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
